PROTAC BET-binding moiety 2

Description

Overview of Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) represents a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to the complete removal of pathogenic proteins. cellsignal.comaxcelead-us.com This approach utilizes the cell's natural protein degradation pathways, primarily the ubiquitin-proteasome system (UPS) and the lysosomal system. pharmafeatures.comnih.gov TPD strategies include molecular glues, degradation tags (dTAGs), and various lysosome-based degraders like LYTACs and AUTACs. cellsignal.compharmafeatures.com Among these, PROTACs have emerged as a highly versatile and potent modality, with numerous candidates advancing into clinical trials. axcelead-us.compharmafeatures.com

Fundamental Principles of PROTAC Technology

PROTACs are innovative chemical tools that induce selective intracellular proteolysis. wikipedia.org Their unique mechanism of action offers several advantages over conventional small-molecule inhibitors.

PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. wikipedia.orgnih.govnih.gov One domain, often referred to as the "warhead," is designed to bind to a specific protein of interest (POI) that is targeted for degradation. nih.govbaudlab.co.uk The other domain, the "anchor," engages an E3 ubiquitin ligase, a component of the cell's protein degradation machinery. nih.govbaudlab.co.uk This dual-binding capability is central to the PROTAC's function. mdpi.comchemicalkinomics.com

Unlike traditional inhibitors that rely on occupying a protein's active site to block its function, PROTACs operate through an event-driven mechanism. baudlab.co.ukmdpi.comsciltp.com By simultaneously binding to the target protein and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). nih.govbaudlab.co.ukportlandpress.com This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery. baudlab.co.ukrevvity.com This process does not require the PROTAC to bind to a functional site on the target protein, opening up the possibility of targeting proteins previously considered "undruggable." frontiersin.org

A key advantage of PROTACs is their catalytic nature. wikipedia.orgnih.govresearchgate.net After the target protein is ubiquitinated and sent for degradation, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, initiating another cycle of degradation. baudlab.co.ukportlandpress.comnih.gov This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. portlandpress.comnih.gov Consequently, PROTACs can be effective at sub-stoichiometric concentrations, meaning lower doses may be required compared to traditional inhibitors, potentially reducing off-target effects and toxicity. wikipedia.orgnih.govchemicalkinomics.com

Biological Significance of Bromodomain and Extra-Terminal Domain (BET) Proteins

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers and transcriptional regulators. nih.govfrontiersin.orgnih.gov

BET proteins play a fundamental role in controlling gene expression. nih.govfrontiersin.org They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov This interaction allows BET proteins to recruit transcriptional machinery to specific gene locations, thereby activating gene transcription. nih.govfrontiersin.org They are involved in a multitude of cellular processes, including cell cycle progression, DNA replication and repair, and the regulation of key oncogenes like c-MYC. nih.govfrontiersin.orgresearchgate.net Given their central role in gene regulation, the dysregulation of BET proteins is implicated in a variety of diseases, most notably cancer. nih.govfrontiersin.orgfrontiersin.org

PROTAC BET-binding moiety 2: A Key Component for Targeting BET Proteins

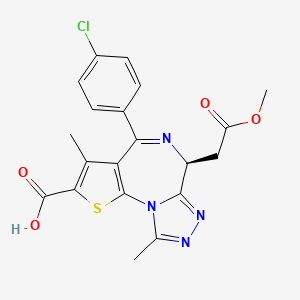

The development of PROTACs aimed at degrading BET proteins has shown significant promise in preclinical studies. A critical element in the design of these BET-targeting PROTACs is the "warhead" that specifically binds to the BET bromodomains. "this compound" is one such warhead, derived from known BET inhibitors. ambeed.comtargetmol.comnih.gov

Chemical Properties

The precise chemical structure of this compound is defined by its molecular formula and IUPAC name.

| Property | Value |

| CAS Number | 916493-82-8 xcessbio.comchemsrc.com |

| Molecular Formula | C20H17ClN4O4S xcessbio.com |

| Molecular Weight | 444.89 g/mol xcessbio.com |

| IUPAC Name | (9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid xcessbio.com |

| InChI Key | LZXZWZXAVDJSIL-ZDUSSCGKSA-N xcessbio.comsigmaaldrich.com |

| Solubility | Soluble in DMSO xcessbio.com |

This data is compiled from multiple sources for accuracy. xcessbio.comchemsrc.comsigmaaldrich.com

Role in PROTAC Synthesis

This compound serves as a crucial building block in the synthesis of BET-targeting PROTACs. It is a ligand based on the (+)-JQ1 scaffold, a well-characterized inhibitor of BET bromodomains. ambeed.com In the construction of a PROTAC, this moiety is chemically linked to a ligand that recruits an E3 ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN). nih.govnih.gov The nature and length of the linker connecting the BET-binding moiety to the E3 ligase ligand are critical for the efficacy of the final PROTAC, influencing the formation and stability of the ternary complex. nih.govnih.gov The synthesis of libraries of PROTACs with varying linkers is a common strategy to identify the most potent degraders. nih.govacs.org

Research Applications and Findings

PROTACs incorporating BET-binding moieties have been the subject of extensive research, demonstrating potent and selective degradation of BET proteins in both laboratory (in vitro) and living organism (in vivo) studies.

In various cancer cell lines, PROTACs utilizing BET-binding moieties have been shown to effectively degrade BRD2, BRD3, and BRD4. nih.govrsc.org For instance, the PROTAC ARV-771, which incorporates a BET-binding moiety, demonstrated degradation of BRD2/3/4 at nanomolar concentrations in prostate cancer cell lines. nih.gov Furthermore, studies have shown that these PROTACs can be significantly more potent at inhibiting cell proliferation compared to the parent BET inhibitors from which the binding moieties are derived. nih.gov Proteomic analyses have confirmed the high selectivity of these degraders for the BET protein family. rsc.org

The success of BET-targeting PROTACs has extended to in vivo models. ARV-771, for example, has shown efficacy in a mouse model of castration-resistant prostate cancer. nih.gov Another BET degrader, ARV-825, which uses a different BET-binding moiety (OTX015), has shown positive results in models of hematologic malignancies. mdpi.com These studies highlight the therapeutic potential of using PROTACs to target and degrade BET proteins in a clinical setting.

This compound is a vital component in the development of a promising new class of therapeutics designed to eliminate BET proteins. The unique, event-driven, and catalytic mechanism of PROTACs offers a powerful alternative to traditional inhibitors. By harnessing the cell's own protein degradation machinery, PROTACs incorporating this moiety have demonstrated potent and selective degradation of BET proteins in preclinical models, paving the way for potential future treatments for a range of diseases, particularly cancer. The ongoing research and development in this area continue to refine the design and application of these innovative molecules.

Subfamily Members: BRD2, BRD3, BRD4, and BRDT

The mammalian BET family comprises four members: BRD2, BRD3, BRD4, and BRDT. nih.govnih.gov

BRD2, BRD3, and BRD4 are ubiquitously expressed throughout various tissues in the body. encyclopedia.pubashpublications.org They have both overlapping and distinct functions in regulating gene expression. For instance, BRD2 and BRD4 are essential for normal development, and all three play roles in erythroid maturation. frontiersin.org Studies have shown that while there is some functional redundancy, each BET protein can also have unique roles in gene regulation. nih.govaacrjournals.org For example, knockdown of each of these genes can lead to altered expression of thousands of genes, with a significant portion being unique to each specific BET protein. aacrjournals.org

BRDT is unique in that its expression is restricted to the testes and is essential for spermatogenesis. frontiersin.orgencyclopedia.pub

Interactive Table: Overview of BET Protein Family Members

| Protein | Expression | Key Functions |

| BRD2 | Ubiquitous | Transcriptional regulation, cell cycle control, erythroid maturation. frontiersin.orgencyclopedia.pub |

| BRD3 | Ubiquitous | Transcriptional regulation, erythroid maturation. frontiersin.orgencyclopedia.pub |

| BRD4 | Ubiquitous | Transcriptional regulation, cell cycle control, essential for development. frontiersin.orgencyclopedia.pub |

| BRDT | Testis-specific | Spermatogenesis. frontiersin.orgencyclopedia.pub |

Structural Characteristics of BET Bromodomains (BD1 and BD2)

A defining feature of BET proteins is the presence of two tandem N-terminal bromodomains, designated as BD1 and BD2. frontiersin.orgnih.gov These domains are structurally conserved, each consisting of a bundle of four alpha-helices (αZ, αA, αB, and αC) connected by two loops (ZA and BC loops). nih.govresearchgate.net This structure forms a hydrophobic pocket that specifically recognizes and binds to acetylated lysine residues. nih.gov

While both BD1 and BD2 bind to acetylated lysines, they exhibit differences in their binding affinities and specificities for various acetylated histone sites. nih.gov The sequence identity between the BD1 domains of different BET proteins is high, as is the identity between the BD2 domains. acs.org However, the sequence identity between BD1 and BD2 of the same BET protein is lower. acs.org A key difference lies in a specific amino acid residue within the binding pocket: a histidine in BD2 is replaced by an aspartic acid in BD1, which influences their selective binding properties. acs.orgrsc.org These structural nuances are critical for the development of domain-selective inhibitors and PROTACs.

Interactive Table: Structural Comparison of BET Bromodomains

| Feature | BD1 | BD2 |

| Core Structure | Four-helix bundle (αZ, αA, αB, αC) with ZA and BC loops. nih.govresearchgate.net | Four-helix bundle (αZ, αA, αB, αC) with ZA and BC loops. nih.govresearchgate.net |

| Binding Pocket | Recognizes acetylated lysine. nih.gov | Recognizes acetylated lysine. nih.gov |

| Key Residue Difference | Contains an Aspartic Acid. acs.orgrsc.org | Contains a Histidine. acs.orgrsc.org |

| Binding Preference | Shows some preference for different acetylated histone sites compared to BD2. nih.gov | Shows some preference for different acetylated histone sites compared to BD1. nih.gov |

Rationale for Targeting BET Proteins via PROTAC-Mediated Degradation

The development of PROTACs targeting BET proteins represents a strategic shift from conventional inhibition to induced degradation, offering several key advantages.

Advantages over Conventional Occupancy-Based BET Inhibition

Traditional small-molecule inhibitors of BET proteins function by occupying the acetyl-lysine binding pocket, thereby preventing the BET protein from binding to chromatin. nih.gov While effective, this "occupancy-driven" approach has limitations. PROTACs, on the other hand, operate through an "event-driven" mechanism, offering several benefits:

Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for greater potency at lower concentrations. nih.govrevvity.com

Enhanced Selectivity: The requirement for the formation of a stable ternary complex (PROTAC-target-E3 ligase) adds an extra layer of specificity, potentially reducing off-target effects. revvity.com

Overcoming Resistance: PROTACs can degrade mutant proteins that may have developed resistance to traditional inhibitors by altering the binding site. revvity.com

Complete Protein Removal: Unlike inhibitors that only block a specific function, PROTACs lead to the complete removal of the target protein, thereby ablating all its functions, including scaffolding and protein-protein interactions. portlandpress.com This can result in a more profound and durable biological response. nih.gov For example, the BETd-260 PROTAC has been shown to be significantly more potent in suppressing osteosarcoma cell viability compared to conventional BET inhibitors. mdpi.com

Properties

IUPAC Name |

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZWZXAVDJSIL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Dissection of Protac Mediated Bet Protein Degradation Utilizing Bet Binding Moieties

Ternary Complex Formation and Cooperativity

The cornerstone of PROTAC action is the formation of a ternary complex, comprising the PROTAC molecule, the target protein (in this case, a BET protein), and an E3 ubiquitin ligase. The stability and efficiency of this complex are paramount to successful protein degradation.

Induced Proximity between BET Proteins and E3 Ubiquitin Ligases

PROTACs, by their bifunctional nature, act as a molecular bridge, bringing a BET protein and an E3 ligase into close proximity. portlandpress.comnih.gov This induced proximity is the critical first step, enabling the transfer of ubiquitin from the E3 ligase to the BET protein. nih.govfrontiersin.org The formation of this ternary complex is a dynamic process that can be initiated by the PROTAC binding to either the BET protein or the E3 ligase first, followed by the recruitment of the other partner. portlandpress.comrsc.org The specific architecture of the PROTAC, including the nature of the BET-binding moiety, the linker, and the E3 ligase ligand, dictates the geometry and stability of the resulting ternary complex. acs.orgbiorxiv.org Computational modeling suggests that the ability of a PROTAC to induce the formation of a productive ternary complex, rather than its simple binding affinity to the target protein, is the limiting factor for efficient degradation. biorxiv.orgnih.gov

Thermodynamics and Kinetics of Ternary Complex Assembly

The assembly of the ternary complex is governed by thermodynamic and kinetic principles. nih.govresearchgate.net Isothermal titration calorimetry (ITC) is a key technique used to measure the thermodynamic parameters of these interactions, providing insights into the binding affinities and stoichiometry of the complex. nih.gov Kinetic assays, such as those utilizing surface plasmon resonance (SPR) or NanoBRET technology, can measure the rates of formation and dissociation of the ternary complex in real-time. researchgate.net These studies have revealed that the kinetics of ternary complex formation can significantly impact the efficiency of protein degradation. nih.gov For instance, PROTACs that form stable and long-lived ternary complexes tend to be more effective degraders. researchgate.net The disintegration of the ternary complex often involves the dissociation of the target protein while the PROTAC remains bound to the E3 ligase, suggesting a preferential initial binding to the ligase in some cases. acs.org

Positive and Negative Cooperativity in Ternary Complex Stability

A crucial factor influencing the stability of the ternary complex is cooperativity, which describes how the binding of one protein partner to the PROTAC affects the binding of the second partner. acs.org Cooperativity can be positive (α > 1), where the formation of the binary complex enhances the binding of the second protein, or negative (α < 1), where it hinders it. acs.orgnih.gov Positive cooperativity leads to a more stable ternary complex and is often associated with more efficient protein degradation. acs.orgnih.gov This cooperativity arises from the new protein-protein interactions formed at the interface between the BET protein and the E3 ligase, induced by the PROTAC. nih.govnih.gov Conversely, negative cooperativity can destabilize the complex and reduce degradation efficiency. researchgate.netnih.gov The degree of cooperativity can be influenced by the specific BET bromodomain isoform, the E3 ligase, and the chemical structure of the PROTAC itself. nih.govnih.gov

Ubiquitination Cascade Triggered by PROTACs

Once the ternary complex is formed, it initiates a cascade of enzymatic reactions that ultimately tags the BET protein for destruction.

Role of E1, E2, and E3 Ubiquitin Ligases in PROTAC Function

The ubiquitination process is a multi-step enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). nih.govfrontiersin.orgscienceopen.com The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 enzyme. nih.govscienceopen.com The PROTAC-induced ternary complex then recruits this ubiquitin-loaded E2 enzyme, and the E3 ligase component of the complex catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the surface of the target BET protein. nih.govscienceopen.com PROTACs essentially "hijack" the cell's natural ubiquitin-proteasome system by bringing the E3 ligase to a new, non-native substrate. nih.gov The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). medchemexpress.com

Polyubiquitination of BET Proteins as a Signal for Degradation

A single ubiquitin tag is often not sufficient to signal for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, must be attached to the target protein. frontiersin.orgscienceopen.com The E3 ligase, brought into proximity by the PROTAC, repeatedly catalyzes the addition of ubiquitin molecules to the BET protein, forming this polyubiquitin chain. portlandpress.comscienceopen.com This polyubiquitinated BET protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins. nih.govfrontiersin.org The proteasome unfolds and proteolytically cleaves the tagged BET protein into small peptides, while the ubiquitin molecules are recycled for future use. frontiersin.org This catalytic nature, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, is a key advantage of this technology. nih.govnih.gov

Proteasomal Degradation of Ubiquitinated BET Proteins

The ultimate fate of a protein targeted by a Proteolysis-Targeting Chimera (PROTAC) is its destruction by the cellular machinery responsible for protein homeostasis. portlandpress.com Once a BET protein is polyubiquitinated through the formation of a ternary complex with the PROTAC and an E3 ligase, it is recognized as a substrate for the 26S proteasome. portlandpress.comnih.gov This multi-subunit protease complex then unfolds and degrades the tagged BET protein into small peptide fragments, effectively removing it from the cell. medchemexpress.com This process of harnessing the ubiquitin-proteasome system (UPS) is the foundational mechanism of PROTAC technology. nih.govresearchgate.net The degradation is catalytic, meaning a single PROTAC molecule can induce the destruction of multiple target protein molecules, as it is released and recycled after the ubiquitinated substrate is committed to the proteasome. nih.govnih.gov

To confirm that PROTAC-mediated loss of BET proteins occurs via the intended proteasomal pathway, researchers conduct inhibition studies. acs.org A key experimental validation involves the co-treatment of cells with a BET-targeting PROTAC and a specific inhibitor of the proteasome. pnas.org The most commonly used inhibitor in these assays is MG132, a potent, reversible, and cell-permeable proteasome inhibitor.

When cells are treated with a BET PROTAC alone, a significant and often rapid decrease in the levels of BET proteins such as BRD2, BRD3, and BRD4 is observed. acs.orgpnas.org However, when cells are pre-treated or co-treated with MG132, this PROTAC-induced degradation is completely or nearly completely abrogated. acs.orgpnas.org For instance, studies with the VHL-recruiting PROTAC MZ1 showed that MG132 treatment fully reversed the degradation of all BET proteins. acs.org Similarly, the CRBN-dependent degradation of BET proteins by the PROTAC dBET6 was effectively blocked by the presence of MG132, leading to the restoration of BRD2, BRD3, and BRD4 protein levels. pnas.org

These results provide direct evidence that the removal of BET proteins is not merely due to transcriptional repression or another off-target effect, but is strictly dependent on a functional proteasome. acs.org The findings from these inhibition studies are a critical mechanistic checkpoint in the characterization of any new BET-targeting PROTAC, confirming its mode of action aligns with the principles of targeted protein degradation. pnas.org Furthermore, some studies have noted that BET inhibitors can impair the Nrf1-mediated "bounce-back" induction of proteasome genes that typically occurs in response to proteasome inhibition, a distinct but related interaction with the UPS. researchgate.net

| PROTAC | E3 Ligase Recruited | BET-Binding Moiety | Experimental Observation | Reference |

|---|---|---|---|---|

| MZ1 | VHL | JQ1 | Co-treatment with proteasome inhibitor MG132 completely abrogated MZ1-induced degradation of BET proteins in HeLa cells. | acs.org |

| dBET6 | CRBN | JQ1-phthalimide | Proteasome inhibitor MG132 restored the expression of BET proteins in U87 glioblastoma cells treated with dBET6. | pnas.org |

| ARV-825 | CRBN | OTX015 | Mechanism relies on proteasomal degradation of polyubiquitylated BET proteins. | nih.gov |

Mechanism of Action of the PROTAC BET-binding moiety 2 within the PROTAC Framework

The mechanism of any PROTAC is defined by its bifunctional nature: one end engages a target protein, while the other recruits an E3 ubiquitin ligase. tandfonline.comresearchgate.net The component responsible for target engagement is often referred to as the "warhead." mdpi.com In the context of BET-targeting PROTACs, this warhead is a small molecule that binds to the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT). nih.gov this compound is an inhibitor of the BET bromodomain, designed to function as this specific warhead. medchemexpress.comadooq.com

Within the PROTAC framework, the role of this compound is to physically tether a BET protein to the rest of the chimeric molecule. medchemexpress.com This binding event is the initiating step of the degradation cascade. tandfonline.com By occupying the acetyl-lysine binding pocket on one of the BET protein's bromodomains, the moiety anchors the entire PROTAC molecule to the target. nih.gov This allows the E3 ligase-recruiting ligand at the other end of the PROTAC to bring a specific E3 ligase complex (such as VHL or CRBN) into close proximity with the now-tethered BET protein. acs.orgresearchgate.net

This induced proximity results in the formation of a key ternary complex: [BET Protein]-[PROTAC]-[E3 Ligase]. tandfonline.combiorxiv.org The stability and conformation of this complex are critical for effective degradation and can be influenced by the specific binding moiety, the linker, and the E3 ligase ligand used. nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the BET protein. nih.gov Following polyubiquitination, the BET protein is recognized and degraded by the proteasome, and the PROTAC is released to target another BET protein molecule. nih.govresearchgate.net Therefore, the function of this compound is to act as the specific and essential anchor to the BET protein, initiating the entire degradation process. medchemexpress.comadooq.com

| BET-Binding Moiety (Warhead) | Derived From/Related To | Example PROTAC(s) | Reference |

|---|---|---|---|

| This compound | BET Bromodomain Inhibitor | N/A (Used as a building block for PROTAC synthesis) | medchemexpress.comadooq.com |

| JQ1 | Thienotriazolodiazepine BET inhibitor | MZ1, dBET1, dBET6 | nih.govacs.orgpnas.org |

| OTX015 | BET Bromodomain Inhibitor | ARV-825 | nih.govnih.gov |

| Triazolo-diazepine acetamide (B32628) moiety | Clinical BET inhibitors | ARV-771 | pnas.org |

Rational Design and Optimization of Protacs Incorporating Protac Bet Binding Moiety 2

Selection and Characterization of the BET-Binding Moiety

The foundation of a BET PROTAC is the moiety that selectively engages the BET proteins. These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription. cancer-research-network.combohrium.comrsc.org Their involvement in cancer-related gene expression, such as c-MYC, has made them attractive therapeutic targets. rsc.org

The development of BET-binding moieties for PROTACs has largely leveraged the scaffolds of existing potent and well-characterized small-molecule BET inhibitors. Early and influential BET inhibitors like (+)-JQ1 and OTX015 (Birabresib) provided the foundational chemical structures for many first-generation BET PROTACs. cancer-research-network.comcaymanchem.com

A prominent scaffold, representative of "PROTAC BET-binding moiety 2," is the triazolo-diazepine acetamide (B32628) core. This structure is found in several BET inhibitors that have advanced into clinical development. pnas.org For instance, the BET PROTAC ARV-771 was developed using a triazolo-diazepine acetamide BET-binding moiety. pnas.org The process involves identifying a solvent-exposed position on the inhibitor scaffold where a chemical linker can be attached without significantly compromising the moiety's binding affinity to the BET bromodomains. This strategic modification is crucial for converting a traditional inhibitor into a functional component of a degradation-inducing PROTAC. nih.gov Structure-guided design, often aided by X-ray crystallography of the inhibitor bound to the bromodomain, inspires the synthesis of derivatives suitable for PROTAC construction. nih.gov

The BET family proteins each contain two tandem N-terminal bromodomains, BD1 and BD2, which possess distinct biological functions. nih.govnih.gov While there is high sequence homology within the acetyl-lysine binding pockets, subtle differences, such as the presence of Asp144 in BD1 versus His433 in BD2 (BRD4 numbering), can be exploited for developing selective inhibitors. nih.govrsc.org

Many first-generation BET inhibitors, including JQ1, are pan-BET inhibitors, showing similar affinity for both BD1 and BD2 across the BET family. nih.govresearchgate.net Consequently, PROTACs built from these scaffolds, such as those derived from JQ1, typically induce the degradation of BRD2, BRD3, and BRD4. pnas.org However, the field has seen the development of moieties with selectivity for either BD1 or BD2. nih.govresearchgate.net For example, RVX-208 shows a preference for BD2, a selectivity attributed to interactions with the unique His433 residue in the BD2 binding pocket. researchgate.net

Interestingly, a PROTAC can sometimes exhibit degradation selectivity that exceeds the binding selectivity of its parent inhibitor moiety. For example, the PROTAC MZ1, which incorporates the pan-BET inhibitor JQ1, was found to selectively degrade BRD4 over BRD2 and BRD3. nih.gov This phenomenon highlights that selectivity is not solely determined by the binding affinity of the warhead but also by the formation of a productive ternary complex (BET protein-PROTAC-E3 ligase). nih.gov

| Compound | Binding Target | Binding Affinity (IC50/Kd) | Selectivity |

|---|---|---|---|

| (+)-JQ1 | BET Family (BRD2, BRD3, BRD4) | ~50 nM (BRD4 BD1) | Pan-BET |

| OTX015 (Birabresib) | BET Family (BRD2, BRD3, BRD4) | ~25 nM (BRD4) | Pan-BET |

| ABBV-075 | BET Family | ~1 nM (BRD4 BD1) | Pan-BET |

| iBET-BD1 (GSK778) | BET Family | ≥130-fold selective for BD1 | BD1 Selective |

| iBET-BD2 (GSK046) | BET Family | >300-fold selective for BD2 | BD2 Selective |

Engineering of E3 Ubiquitin Ligase Recruiting Moieties

The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase. While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL). caymanchem.comelifesciences.orgnih.gov The choice of E3 ligase and the design of the recruiting ligand are pivotal steps in engineering a successful BET degrader.

Cereblon is a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. nih.gov The discovery that immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) bind directly to CRBN revolutionized PROTAC design. nih.gov These molecules can be readily modified for linker attachment to create potent, cell-permeable PROTACs.

Several effective BET PROTACs utilize CRBN-recruiting ligands. For example, ARV-825 combines the BET inhibitor OTX015 with a pomalidomide-based ligand. caymanchem.com This construct was shown to induce potent degradation of BET proteins. caymanchem.com Similarly, dBET1 pairs (+)-JQ1 with a thalidomide derivative. The development of picomolar-potency degraders, such as BETd-260, underscores the power of pairing a high-affinity BET-binding moiety with an optimized CRBN ligand and linker. cancer-research-network.commedchemexpress.com

VHL is the substrate recognition component of the CUL2-RBX1-ElonginB-ElonginC E3 ligase complex. musechem.com The development of non-peptidic, small-molecule VHL ligands, often based on a hydroxyproline (B1673980) core that mimics the binding of the natural VHL substrate HIF-1α, has made it a widely used E3 ligase for PROTACs. nih.govpnas.orgnih.gov VHL is an attractive choice due to its widespread expression across various tissues. nih.gov

PROTACs incorporating VHL ligands have demonstrated potent degradation of BET proteins. ARV-771, for instance, links a triazolo-diazepine acetamide BET-binding moiety to a VHL ligand, resulting in rapid BET protein degradation with DC50 values (concentration for 50% degradation) below 1 nM in some cell lines. pnas.org Another well-studied example is MZ1, which connects JQ1 to a VHL ligand. The successful co-crystal structure of the BRD4-MZ1-VHL ternary complex provided critical insights into the structural basis of PROTAC-mediated protein degradation.

| PROTAC | BET-Binding Moiety | E3 Ligase Ligand | Target | Degradation Potency (DC50) |

|---|---|---|---|---|

| ARV-825 | OTX015 | Pomalidomide (CRBN) | BET proteins | ~1 nM |

| dBET1 | (+)-JQ1 | Thalidomide (CRBN) | BET proteins | Sub-micromolar |

| BETd-260 | HJB97 derivative | Pomalidomide (CRBN) | BRD4 | 30 pM |

| ARV-771 | Triazolo-diazepine acetamide | Hydroxyproline derivative (VHL) | BET proteins | <5 nM |

| MZ1 | (+)-JQ1 | Hydroxyproline derivative (VHL) | BRD4 | ~25 nM |

To expand the scope of targeted protein degradation and potentially overcome resistance to CRBN- or VHL-based PROTACs, researchers are exploring alternative E3 ligases. nih.govnih.gov Ligands for other E3 ligases, including MDM2 and inhibitor of apoptosis proteins (IAPs), have been incorporated into BET PROTAC designs. nih.gov

MDM2: Mouse double minute 2 homolog (MDM2) is an E3 ligase best known for regulating the tumor suppressor p53. nih.gov Small-molecule inhibitors like nutlin, which disrupt the MDM2-p53 interaction, have been adapted as MDM2-recruiting moieties for PROTACs. nih.gov

cIAP: The inhibitor of apoptosis proteins (IAPs) are another class of E3 ligases that have been successfully recruited for protein degradation. nih.gov Bestatin-based ligands have been used to create IAP-dependent degraders, termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov

Other Ligases: The repertoire of usable E3 ligases continues to grow, with ligands being developed for RNF4, RNF114, and the aryl hydrocarbon receptor (AhR) E3 ligase complex, among others. elifesciences.orgnih.gov While specific BET PROTACs utilizing ligases like KLHL20 are less documented in mainstream literature, the ongoing discovery of new E3 ligase ligands promises to broaden the toolkit for designing next-generation protein degraders with potentially improved tissue specificity or novel degradation profiles. elifesciences.org

Linker Design and "Linkerology" in PROTACs Utilizing BET-Binding Moieties

Impact of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation

The structure and length of the linker are crucial in modulating the dynamics and stability of the ternary complex. researchgate.net Even a minor modification, such as the addition or subtraction of a single atom, can significantly alter the PROTAC's three-dimensional conformation and its interaction with the target protein and E3 ligase. researchgate.net

Linker Length: The length of the linker is a fundamental parameter that dictates the distance between the BET-binding warhead and the E3 ligase ligand. An optimal length is necessary to facilitate the formation of a stable and productive ternary complex. Linkers that are too short or too long can prevent the proper assembly of the complex, thereby reducing degradation activity. medchemexpress.com For instance, a comparison between two selective BRD4 degraders, dBET57 and ZXH-3-26, highlights the impact of linker length. nih.govacs.org ZXH-3-26, which incorporates this compound, features a longer pentyl-1-amine linker compared to the shorter ethylamine (B1201723) linker in dBET57. nih.govunito.it This difference in linker length contributes to variations in their physicochemical properties, such as solubility, which can in turn affect their biological activity. nih.govacs.orgunito.it

Linker Rigidity: The flexibility of the linker is a critical factor influencing the stability of the ternary complex. researchgate.net Highly flexible linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can allow for a broader range of conformations, which may enhance the initial interactions between the PROTAC, the BET protein, and the E3 ligase. researchgate.netacs.org However, excessive flexibility can also prevent stable binding at a fixed interface. researchgate.net Conversely, incorporating rigid elements like cyclic structures, alkynes, or heterocyclic scaffolds into the linker can constrain its conformational freedom. researchgate.netacs.org This pre-organization can help stabilize the ternary complex, potentially leading to enhanced degradation efficacy. researchgate.net A strategy to constrain the molecule in its bioactive conformation is macrocyclization, which has been shown to yield potent BET degraders with high cooperativity in ternary complex formation. nih.gov

Chemical Composition: The chemical makeup of the linker significantly affects the PROTAC's pharmacokinetic properties and its ability to form a stable ternary complex. researchgate.net Common linker compositions include alkyl chains, PEG moieties, and heteroaryl chains. medchemexpress.com The choice of chemical components influences key properties like solubility and cell permeability. nih.govnih.gov For example, the use of a more soluble alkyl linker like ethylamine in dBET57 contributes to its higher solubility compared to ZXH-3-26, which uses a pentyl-1-amine linker. nih.govacs.org The introduction of specific chemical groups can also create new interactions that stabilize the ternary complex. researchgate.net

| PROTAC | BET-Binding Moiety | Linker Type | E3 Ligase Ligand | Key Finding Related to Linker |

|---|---|---|---|---|

| ZXH-3-26 | This compound | Alkyl chain (pentyl-1-amine) | Pomalidomide | Longer, more flexible linker contributes to lower experimental solubility compared to dBET57. nih.govunito.it |

| dBET57 | JQ1 derivative | Alkyl chain (ethylamine) | Pomalidomide | Shorter, more soluble linker leads to higher experimental solubility. nih.govunito.it |

| MZ1 | JQ1 | PEG chain | VHL | Flexible PEG linker facilitates cooperative ternary complex formation. rsc.orgacs.org |

| macro-PROTAC-1 | JQ1 derivative | Macrocyclic PEG-based | VHL | Rigid macrocyclic linker pre-organizes the molecule, leading to high cooperativity despite lower binary binding affinity. nih.gov |

Optimization of Linker Attachment Points

The specific atoms on the BET-binding moiety and the E3 ligase ligand to which the linker is tethered are critical variables in PROTAC design. rsc.org The linkage site significantly influences the resulting protein-protein interactions within the ternary complex. researchgate.net Altering the attachment point can dramatically change the orientation of the recruited E3 ligase relative to the target BET protein, thereby affecting the geometry and stability of the ternary complex and the subsequent ubiquitination efficiency.

Computational and Machine Learning Approaches in PROTAC Design

The complexity of PROTAC design, particularly the prediction of ternary complex formation, has spurred the development of computational and machine learning (ML) tools. researchgate.netnih.gov These approaches aim to accelerate the design-test-optimize cycle by providing insights into the structural and energetic landscape of PROTAC-mediated interactions.

Computational Modeling: Molecular dynamics (MD) simulations and other modeling techniques are used to study the conformational behavior of PROTACs and the dynamics of ternary complex formation and dissociation. nih.govdocumentsdelivered.comchemrxiv.org For instance, molecular modeling has been employed to analyze ternary complexes of BET degraders, revealing how different linkers can induce distinct conformational changes and influence selectivity. nih.govchemrxiv.org Software suites have been developed to generate and analyze potential PROTAC ternary complexes, sampling the conformational space of the degrader and docking it into the structures of the target protein and E3 ligase. nih.gov These protocols have successfully recapitulated experimental data on degrader potency for CRBN-recruiting BRD4 degraders. nih.gov

Machine Learning: ML models are increasingly being applied to predict the properties of PROTACs. nih.gov By training on datasets of existing PROTACs, these models can learn the complex relationships between a PROTAC's structure and its activity. For example, ML has been used to develop a classification model for PROTAC solubility based on key descriptors. nih.gov One study identified the lipophilicity descriptor BRlogD and the polarity descriptor TPSA (Topological Polar Surface Area) as key indicators of PROTAC solubility, establishing thresholds of 2.58 and 289 Ų respectively, for classifying soluble PROTACs. nih.govresearchgate.net Such predictive models can help guide the design of new PROTACs, including those incorporating this compound, by prioritizing candidates with more favorable physicochemical properties for synthesis and testing. researchgate.net

Structural Biology of Protac Bet Binding Moiety 2 and Its Ternary Complexes

Molecular Interactions of the BET-Binding Moiety with BET Bromodomains

The JQ1-based moiety binds to the acetyl-lysine (Kac) binding pocket of the tandem bromodomains (BD1 and BD2) found in the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. nih.govnih.gov The binding is characterized by a network of specific hydrogen bonds and extensive hydrophobic interactions that anchor the moiety within the binding pocket. nih.govnih.gov

A critical hydrogen bond is consistently observed between the triazole ring of the JQ1 moiety and a highly conserved asparagine residue within the BET bromodomain (e.g., Asn140 in BRD4(1) and Asn429 in BRD2(2)). nih.govresearchgate.net This interaction mimics the way the native acetyl-lysine substrate is recognized. nih.gov Additionally, water-mediated hydrogen bonds often play a role in stabilizing the complex, connecting the ligand to various residues lining the binding pocket. nih.gov

Table 1: Key Hydrogen Bonding Interactions of JQ1-based Moiety with BET Bromodomains

| Interacting Group on Moiety | Interacting Residue in BET Bromodomain | Type of Interaction |

|---|---|---|

| Triazole Ring | Conserved Asparagine (e.g., N140 in BRD4) | Direct Hydrogen Bond |

The JQ1-based moiety exhibits excellent shape complementarity with the hydrophobic cavity of the BET bromodomains. nih.gov The binding is further stabilized by numerous hydrophobic and van der Waals interactions with conserved residues in the ZA and BC loop regions of the bromodomain. nih.govdundee.ac.uk Key residues involved in these interactions often include tryptophan, proline, and leucine. researchgate.net The tert-butyl group of the JQ1 moiety, for instance, is engaged in stabilizing interactions within a hydrophobic subpocket of the bromodomain. oup.com

Table 2: Key Hydrophobic Interactions of JQ1-based Moiety with BET Bromodomains

| Interacting Group on Moiety | Interacting Residues in BET Bromodomain | Type of Interaction |

|---|---|---|

| Thieno-diazepine Core | Conserved residues in ZA and BC loops | van der Waals / Hydrophobic |

| tert-butyl Group | Aromatic cage / Hydrophobic pocket | Hydrophobic |

Crystal Structures of BET-PROTAC-E3 Ligase Ternary Complexes

The first crystal structure of a PROTAC-induced ternary complex provided a landmark understanding of how these molecules function. nih.govdundee.ac.uk The structure of the PROTAC MZ1 (which contains the JQ1-based BET-binding moiety and a VHL E3 ligase ligand) in complex with the second bromodomain of BRD4 (BRD4BD2) and the VHL-ElonginB-ElonginC (VCB) complex revealed a highly cooperative assembly. nih.govresearchgate.net

The crystal structure of the BRD4BD2-MZ1-VHL ternary complex shows that the PROTAC molecule is effectively sandwiched between the two proteins, inducing a novel protein-protein interface. dundee.ac.ukresearchgate.net This interface is extensive, burying a significant solvent-accessible surface area and is characterized by a mix of hydrophobic and electrostatic interactions. nih.govdundee.ac.uk For instance, residues from the ZA loop of BRD4BD2 make contact with the VHL protein. dundee.ac.uk These newly formed contacts are crucial for the stability and cooperativity of the ternary complex, meaning the binding of all three components together is stronger than the individual binary interactions. nih.govresearchgate.net

Table 3: Interfacial Protein-Protein Interactions in the BRD4BD2-MZ1-VHL Ternary Complex

| BRD4BD2 Residues | VHL Residues | Nature of Interaction |

|---|---|---|

| Ala384, Leu385, Gly386 (ZA loop) | Tyr112, His110 | Hydrophobic / van der Waals |

Structure-Activity Relationship (SAR) Studies Informed by Structural Data

The detailed structural information from binary and ternary crystal structures has been instrumental in guiding the structure-activity relationship (SAR) studies of BET PROTACs. nih.govnih.gov SAR studies aim to understand how modifications to the chemical structure of the PROTAC affect its biological activity. nih.gov

By understanding the key interactions, medicinal chemists can rationally design new PROTACs with improved properties. For example, modifications to the JQ1 moiety can enhance its binding affinity or selectivity for specific BET family members. nih.gov More critically, the linker is not just a passive connector; its length, composition, and attachment points are vital for achieving a stable and productive ternary complex. researchgate.netnih.gov Structural data has shown that even small changes in the linker can dramatically alter the cooperativity of ternary complex formation and, consequently, the degradation efficiency. nih.gov For instance, the design of the PROTAC AT1 was directly informed by the MZ1 ternary complex structure to create a more rigid and selective BRD4 degrader. nih.govresearchgate.net

Basis of Selectivity Imparted by Ternary Complex Formation

The selectivity of Proteolysis Targeting Chimeras (PROTACs) is not solely determined by the binding affinity of the warhead to its target protein. A crucial factor in achieving selective degradation, especially among protein isoforms, is the formation of a stable and cooperative ternary complex, which consists of the PROTAC, the target protein, and an E3 ubiquitin ligase. nih.gov The structural arrangement of this complex can introduce new protein-protein interactions that confer a higher degree of selectivity than the target-binding ligand alone. scienceopen.com This is particularly evident in PROTACs designed to target Bromodomain and Extra-Terminal (BET) proteins.

For instance, the PROTAC MZ1, which utilizes a JQ1 derivative as its BET-binding moiety, demonstrates preferential degradation of BRD4 over its family members BRD2 and BRD3. researchgate.net This selectivity is unexpected given that JQ1 is a pan-BET inhibitor, binding with similar affinity to the bromodomains of all BET proteins. rsc.org The basis for this selectivity lies in the specific and cooperative protein-protein interactions that are formed within the ternary complex of BRD4, MZ1, and the von Hippel-Lindau (VHL) E3 ligase. rsc.orgdundee.ac.uk

Structural elucidation of the ternary complex formed by the second bromodomain of BRD4 (BRD4^BD2), MZ1, and VHL has provided significant insights into the molecular basis of this selectivity. dundee.ac.uknih.gov Within this complex, the PROTAC molecule folds to facilitate novel interactions between BRD4^BD2 and VHL. nih.gov These induced protein-protein interactions are critical for the stability and abundance of the ternary complex, which in turn dictates the efficiency of subsequent ubiquitination and degradation. scienceopen.com

The formation of the BRD4^BD2:MZ1:VHL ternary complex exhibits positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other. rsc.orgnih.gov This cooperativity is a key determinant of the degradation selectivity. In contrast, the ternary complexes formed with other BET bromodomains may be less stable or exhibit negative cooperativity, leading to less efficient degradation. rsc.org

Key structural features contributing to the selective recognition of BRD4 include:

Induced Protein-Protein Interface: The ternary complex formation creates a new interface between BRD4^BD2 and VHL, burying a significant solvent-accessible surface area. nih.gov Specific residues from both proteins participate in these novel contacts.

PROTAC Conformation and Linker Interactions: The polyethylene (B3416737) glycol (PEG) linker of MZ1 is not merely a passive tether but actively participates in the ternary complex interface. It forms specific interactions, such as a hydrogen bond with His437 in BRD4^BD2, a residue that is unique to this bromodomain. nih.gov

Reciprocal Interactions: The two proteins in the complex, BRD4^BD2 and VHL, make contact with regions of the PROTAC molecule that would otherwise be exposed to the solvent. For example, residues from the ZA loop of BRD4^BD2 interact with the VHL-binding portion of MZ1, while residues from VHL contact the JQ1 moiety. nih.gov

The optimization of PROTAC selectivity can be achieved by modifying the linker's length, rigidity, and conformation, as well as by improving the binding characteristics between the E3 ligase and the target protein. scienceopen.comscienceopen.com Structure-guided design, informed by the crystal structure of the ternary complex, has led to the development of new PROTACs with even greater selectivity for BRD4. dundee.ac.uk

The following table summarizes the key interactions and characteristics of the selective BRD4 ternary complex formation:

| Component | Interacting Partner | Key Residues/Features Involved | Consequence |

| BRD4^BD2 | VHL | Induced protein-protein interface | Enhanced stability of the ternary complex nih.gov |

| PROTAC Linker | BRD4^BD2 | Hydrogen bond with His437 | Contributes to isoform selectivity nih.gov |

| BRD4^BD2 | VHL-binding moiety of PROTAC | Ala384, Leu385, Gly386 (ZA loop) | Stabilizes the folded conformation of the PROTAC nih.gov |

| VHL | JQ1 moiety of PROTAC | His110, Tyr112 | Further stabilizes the ternary complex nih.gov |

The stability of the ternary complex is a critical factor for effective degradation. As illustrated in the table below, the ternary complex involving BRD4^BD2 is significantly more stable compared to the binary interactions.

| Complex | Half-life (t½) in seconds |

| MZ1:VBC (binary) | 43 |

| BRD4^BD2:MZ1:VBC (ternary) | 130 |

This enhanced stability of the ternary complex with BRD4^BD2 is a direct result of the favorable protein-protein interactions and the cooperative nature of the binding, ultimately driving the selective degradation of BRD4. dundee.ac.uk

Molecular and Cellular Characterization of Protacs Utilizing Bet Binding Moieties

Assessment of Target Engagement in Cellular Contexts

Effective protein degradation by a PROTAC is contingent upon its ability to engage both the target protein and an E3 ligase within the cellular environment to form a productive ternary complex.

The development of BET PROTACs has leveraged well-characterized small molecule inhibitors of BET proteins, such as JQ1, which serves as the BET-binding moiety in degraders like MZ1. nih.gov Similarly, ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN) are incorporated to engage the degradation machinery. nih.govnih.gov For instance, the VHL ligand VH101 exhibits a binding affinity (Kd) of 16 nM to the VHL protein. nih.gov The PROTAC BET degrader-2, which utilizes a CRBN ligand, has demonstrated an IC50 value of 9.6 nM for cell growth inhibition in RS4;11 leukemia cells, indicating potent cellular activity. medchemexpress.com The optimization of these ligands can enhance cell permeability and binding affinity, contributing to more effective PROTACs. nih.gov

| Compound | Target | Metric | Value | Cell Line |

|---|---|---|---|---|

| PROTAC BET degrader-2 | BET Proteins | IC50 (Cell Growth Inhibition) | 9.6 nM | RS4;11 |

| VH101 | VHL E3 Ligase | Kd (Binding Affinity) | 16 nM | N/A |

| 753b | BCL-xL | Kd (Binding Affinity) | ~28 nM | N/A |

| 753b | BCL-2 | Kd (Binding Affinity) | ~23.4 nM | N/A |

| WH244 | BCL-xL | Kd (Binding Affinity) | ~6.14 nM | N/A |

| WH244 | BCL-2 | Kd (Binding Affinity) | ~3.1 nM | N/A |

The formation of a stable ternary complex (BET protein:PROTAC:E3 ligase) is the cornerstone of PROTAC-mediated degradation. cytivalifesciences.combiorxiv.org The stability of this complex is influenced not only by the binary binding affinities of the PROTAC's ligands but also by the protein-protein interactions newly formed between the BET protein and the E3 ligase at the complex interface. cytivalifesciences.com Favorable interactions can lead to positive cooperativity, where the affinity of one protein for the PROTAC is enhanced by the presence of the other, resulting in a more stable complex than predicted by binary affinities alone. cytivalifesciences.comresearchgate.net

Longer-lasting ternary complexes are associated with higher levels of ubiquitination and consequently, more rapid and efficient protein degradation. cytivalifesciences.com The stability and kinetics of these complexes can be investigated using biophysical techniques such as Surface Plasmon Resonance (SPR). For example, studies on the VHL-based PROTAC MZ1 revealed that the half-life of the VCB/MZ1/BRD4(BD2) ternary complex was 130 seconds, which was significantly longer than for BRD2(BD2) (67 seconds) and BRD3(BD2) (6 seconds). nih.gov This difference in stability correlates with the observed degradation efficiency, where MZ1 is most effective at degrading BRD4. nih.gov Computational modeling using tools like Rosetta can also be employed to predict and rationalize the formation of these crucial ternary complexes. biorxiv.org

Degradation Kinetics and Efficiency of BET Proteins

The ultimate measure of a PROTAC's effectiveness is its ability to induce the rapid, efficient, and sustained degradation of its target protein. This is assessed through various kinetic and concentration-response studies.

The potency of a PROTAC is often quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein. nih.gov Several BET-targeting PROTACs have demonstrated remarkable potency with DC50 values in the low nanomolar range. For example, ARV-771, a VHL-based BET PROTAC, potently degrades BRD2, BRD3, and BRD4 in 22Rv1 castration-resistant prostate cancer cells with a DC50 of less than 5 nM. nih.gov In some cellular models, ARV-771 has achieved DC50 values below 1 nM. nih.govresearchgate.net Similarly, the PROTAC MZ1 degrades BRD4 with a DC50 of less than 100 nM. nih.gov The PROTAC BETd-260 has also shown potent activity, completely depleting BET proteins in various osteosarcoma cell lines. researchgate.net

| PROTAC | Target Protein(s) | DC50 Value | Cell Line |

|---|---|---|---|

| ARV-771 | BRD2/3/4 | < 5 nM | 22Rv1 |

| ARV-771 | BET Proteins | < 1 nM | CRPC cells |

| MZ1 | BRD4 | < 100 nM | HeLa |

| CDDO-JQ1 | BRD4 | < 100–200 nM | 231MFP |

The kinetics of degradation are assessed by measuring protein levels over time following PROTAC treatment. Effective PROTACs induce rapid degradation of the target protein. For instance, treatment with BET PROTACs can lead to substantial degradation of BET proteins within hours. researchgate.net In studies with the PROTAC ARV-825, which recruits the E3 ligase cereblon, treatment of sAML cells led to a profound and sustained depletion of BRD4. nih.gov Conversely, treatment with a BET inhibitor (OTX015) actually caused an accumulation of BRD4 protein, highlighting the distinct, and often superior, mechanism of action of PROTACs. nih.gov The duration of protein knockdown is also a key parameter, determined by the rate of degradation versus the rate of new protein synthesis. The catalytic nature of PROTACs allows one molecule to induce the degradation of multiple target protein copies, leading to a sustained effect. nih.govarvinas.com

The degradation half-life refers to the time it takes for the cellular concentration of the target protein to be reduced by half following the addition of a PROTAC. This parameter is a direct measure of the degradation rate. The stability of the ternary complex is a key factor influencing this rate; a longer-lasting complex provides a greater opportunity for the E3 ligase to ubiquitinate the target protein, leading to faster degradation. cytivalifesciences.com Therefore, PROTACs that induce highly stable ternary complexes are generally expected to result in a shorter degradation half-life for the target protein. cytivalifesciences.com The relationship between ternary complex kinetics and degradation rates is a critical area of investigation for the rational design of more potent PROTACs. nih.gov

Specificity and Selectivity Profiling

The therapeutic efficacy and safety of a PROTAC are intrinsically linked to its selectivity. This section explores the specificity of PROTACs employing BETd-260 as the BET-binding moiety, examining their effects on the BET family of proteins and the broader proteome.

Differential Degradation of BET Family Members (BRD2, BRD3, BRD4)

PROTACs incorporating the BETd-260 moiety have been demonstrated to be pan-BET degraders, effectively inducing the degradation of BRD2, BRD3, and BRD4. In preclinical studies involving osteosarcoma and hepatocellular carcinoma (HCC) cell lines, treatment with BETd-260 resulted in the robust degradation of all three BET family members. aacrjournals.orgresearchgate.net This broad activity against the BET family is a key characteristic of PROTACs utilizing this particular binding moiety. For instance, in osteosarcoma xenograft models, administration of BETd-260 led to the complete degradation of BRD2, BRD3, and BRD4 in the tumor tissue. aacrjournals.org Similarly, in various HCC cell lines, BETd-260 effectively reduced the protein levels of BRD2, BRD3, and BRD4. researchgate.net

| Cell Line Type | Degraded BET Proteins | Reference |

| Osteosarcoma | BRD2, BRD3, BRD4 | aacrjournals.org |

| Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | researchgate.net |

| RS4;11 Leukemia | BRD2, BRD3, BRD4 | medchemexpress.comcancer-research-network.com |

Proteome-Wide Selectivity Analysis using Mass Spectrometry

A comprehensive understanding of a PROTAC's selectivity requires a global analysis of its impact on the entire proteome. While specific mass spectrometry-based proteomic studies solely focused on BETd-260 are not extensively detailed in the provided search results, the general approach for evaluating PROTAC selectivity involves treating cells with the compound and then using quantitative mass spectrometry to compare the protein levels to untreated cells. This allows for the identification of proteins that are degraded, providing a measure of the PROTAC's specificity. For other BET PROTACs, this methodology has been crucial in confirming on-target degradation and identifying potential off-targets.

Identification and Mitigation of Unintended Off-Target Degradation

The identification of off-target effects is a critical step in the development of any therapeutic agent. For PROTACs, this involves detecting the degradation of proteins other than the intended target. While the available information highlights the potent on-target activity of BETd-260, it does not provide specific details on unintended off-target degradation. Mitigation of such effects, should they be identified, typically involves medicinal chemistry efforts to modify the structure of the PROTAC. This can include altering the linker, the E3 ligase ligand, or the target-binding moiety to improve the selectivity of the ternary complex formation, thereby reducing the degradation of unintended proteins.

Cellular Phenotypic Responses

The degradation of BET proteins by PROTACs containing the BETd-260 moiety triggers significant downstream effects on cellular processes, ultimately leading to anti-cancer activity.

Impact on Cell Cycle Progression and Apoptosis

A hallmark of the cellular response to BET protein degradation by BETd-260 is the induction of apoptosis, or programmed cell death. In a range of cancer cell lines, including those from osteosarcoma and hepatocellular carcinoma, BETd-260 has been shown to be a potent inducer of apoptosis. aacrjournals.orgnih.gov This is evidenced by the cleavage of PARP and caspase-3, key markers of the apoptotic cascade. cancer-research-network.com Studies have shown that BETd-260 treatment leads to a robust apoptotic response in HCC cells and can trigger apoptosis in osteosarcoma xenograft tissues. aacrjournals.orgnih.gov This cytotoxic, cell-killing effect is a predominant mechanism of its anti-cancer activity. While the induction of apoptosis is well-documented, specific details on the impact of BETd-260 on cell cycle progression require further investigation based on the provided search results.

Key Apoptotic Effects of BETd-260:

| Cancer Type | Observed Effects | Reference |

| Osteosarcoma | Massive apoptosis in cells and xenograft tissue | aacrjournals.org |

| Hepatocellular Carcinoma | Robust induction of apoptosis | medchemexpress.comnih.gov |

| Leukemia | Induction of apoptosis in RS4;11 and MOLM-13 cells | medchemexpress.comcancer-research-network.com |

Modulation of BET-Dependent Gene Expression

BET proteins are critical regulators of gene transcription. Their degradation by PROTACs like BETd-260 leads to significant changes in the expression of BET-dependent genes, which underlies the observed cellular phenotypes. A key target of BET proteins is the oncogene c-Myc. Treatment with BETd-260 results in the strong downregulation of c-Myc protein levels. cancer-research-network.com

Furthermore, BETd-260 has been shown to reciprocally modulate the expression of several genes involved in apoptosis. Specifically, it suppresses the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while increasing the expression of the pro-apoptotic protein Bad in hepatocellular carcinoma cells. medchemexpress.comcancer-research-network.comnih.gov This shift in the balance of pro- and anti-apoptotic gene expression is a key driver of the apoptotic response triggered by BETd-260.

Modulation of Gene Expression by BETd-260 in HCC:

| Gene | Effect of BETd-260 | Functional Role | Reference |

| c-Myc | Suppression | Oncogene | cancer-research-network.com |

| Mcl-1 | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |

| Bcl-2 | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |

| XIAP | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |

| Bad | Increased Expression | Pro-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |

Preclinical Efficacy Studies of Protacs Containing Bet Binding Moieties in Disease Models

In Vitro Efficacy in Cancer Cell Lines

PROTACs incorporating BET-binding moieties have consistently demonstrated potent antiproliferative effects across a wide range of cancer cell lines. Studies show that these degraders can suppress cell viability more effectively than their small molecule inhibitor counterparts.

For instance, the BET-PROTAC ARV-771 was shown to have a more potent antiproliferative effect, by up to 500-fold, than the BET inhibitors JQ-1 and OTX015 in prostate cancer cell lines. nih.gov Similarly, BETd-260, a PROTAC based on the BET inhibitor HJB-97, potently suppressed cell viability in osteosarcoma cell lines, with activity over 1,000 times greater than the inhibitors HJB-97 and JQ1. researchgate.netnih.gov In triple-negative breast cancer (TNBC) cell lines, the PROTACs MZ1 and ARV-771 significantly inhibited cell growth. nih.gov

The enhanced activity of BET-PROTACs is attributed to their ability to induce degradation of BET proteins, leading to a more sustained and profound downstream effect than simple inhibition. nih.gov This degradation-based mechanism effectively reduces the viability of cancer cells in a time- and concentration-dependent manner. researchgate.net

Interactive Table: Antiproliferative Activity of BET-PROTACs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Key Findings |

|---|---|---|---|

| ARV-771 | 22Rv1, VCaP | Castration-Resistant Prostate Cancer | Up to 500-fold more potent than BET inhibitors JQ-1 and OTX015. nih.gov |

| BETd-260 | MNNG/HOS, Saos-2, MG-63, SJSA-1 | Osteosarcoma | Over 1000 times more active than BET inhibitors HJB-97 and JQ1. researchgate.netnih.gov |

| ARV-825 | MM1.S | Multiple Myeloma | Showed concentration-dependent reduction in cell viability. researchgate.net |

| MZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | Significantly inhibited cell growth and migration. nih.govresearchgate.net |

| ARV-771 | MDA-MB-231 | Triple-Negative Breast Cancer | Significantly inhibited cell growth and migration. nih.gov |

A key mechanism through which BET-PROTACs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Unlike traditional BET inhibitors which are often cytostatic, BET-PROTACs are robustly pro-apoptotic. frontiersin.org

Treatment with BET-PROTACs such as ARV-825 and ARV-771 leads to the activation of apoptotic pathways, evidenced by the cleavage of caspase-3, caspase-9, and PARP in multiple myeloma and mantle cell lymphoma cells. researchgate.netnih.gov In osteosarcoma cell lines, BETd-260 was found to trigger massive apoptosis within hours by modulating the expression of Bcl-2 family proteins, including the suppression of anti-apoptotic proteins like Mcl-1 and Bcl-xL and the upregulation of pro-apoptotic proteins like Noxa. researchgate.netnih.gov

This potent induction of apoptosis is a significant advantage of BET-PROTACs, as it leads to the direct killing of cancer cells. frontiersin.org This effect has been observed across various cancer types, including castration-resistant prostate cancer, hepatocellular carcinoma, and leukemia. nih.govfrontiersin.org Furthermore, BET-PROTACs can overcome resistance to other therapies and induce apoptosis even in drug-resistant cell lines. researchgate.netnih.gov

Genomic and transcriptomic analyses have provided deeper insights into the mechanisms underlying the efficacy of BET-PROTACs. These studies reveal that the degradation of BET proteins leads to significant perturbations in gene expression that are more pronounced than those caused by BET inhibitors. nih.gov

A primary target of BET proteins is the MYC oncogene, a critical driver of many cancers. researchgate.net BET-PROTACs like ARV-771 and BETd-260 have been shown to cause a profound and sustained downregulation of c-MYC at both the mRNA and protein levels. nih.govfrontiersin.org For example, ARV-771 was shown to deplete c-MYC with an IC50 of less than 1 nM in prostate cancer cells. nih.gov

Transcriptomic analyses have also shown that BET-PROTACs affect the expression of genes involved in cell cycle regulation and apoptosis. researchgate.netnih.gov For instance, treatment with BET-PROTACs can lead to the downregulation of cell cycle promoters like CDK4 and cyclin D1, and the upregulation of cell cycle inhibitors such as p21. researchgate.netnih.gov Additionally, they can modulate the expression of NF-κB transcriptional targets involved in cell survival, such as Bcl-xL and XIAP. nih.gov In some triple-negative breast cancer cells, PROTACs suppressed the expression of ERBB2/HER2, 3, and 4, which are important for proliferation. nih.gov

In Vivo Efficacy in Animal Models

The promising in vitro results of BET-PROTACs have been successfully translated into significant in vivo efficacy in various animal models of cancer. These compounds have demonstrated the ability to inhibit tumor growth and, in some cases, induce tumor regression.

In a mouse xenograft model of castration-resistant prostate cancer, the BET-PROTAC ARV-771 led to tumor regression. nih.govpnas.orgresearchgate.net Similarly, in an osteosarcoma xenograft model, BETd-260 profoundly inhibited tumor growth, with treated tumors becoming smaller than their initial size after just three doses. researchgate.netresearchgate.net In mantle cell lymphoma models, ARV-771 also inhibited in vivo tumor growth and improved survival more effectively than the BET inhibitor OTX015. nih.govsigmaaldrich.com

The in vivo activity of BET-PROTACs is linked to their ability to induce degradation of BET proteins and trigger apoptosis within the tumor tissue. researchgate.netresearchgate.net This robust anti-tumor activity has been demonstrated in models of both solid tumors and hematological malignancies. nih.govnih.govnih.gov

Interactive Table: In Vivo Efficacy of BET-PROTACs in Xenograft Models

| Compound | Cancer Type | Model | Key Efficacy Outcome |

|---|---|---|---|

| ARV-771 | Castration-Resistant Prostate Cancer | 22Rv1 Xenograft | Tumor regression. nih.govresearchgate.net |

| BETd-260 | Osteosarcoma | MNNG/HOS Xenograft | ~94% Tumor Growth Inhibition (TGI); partial tumor reduction. researchgate.net |

| ARV-771 | Mantle Cell Lymphoma | MCL Xenograft | Inhibited tumor growth and improved survival. nih.govsigmaaldrich.com |

| MZ1 | Triple-Negative Breast Cancer | JQ1-Resistant Xenograft | Rescued tumor growth in a BETi-resistant model. researchgate.net |

| dBET-3 | Castration-Resistant Prostate Cancer | VCaP Xenograft | Tumor growth inhibition. researchgate.net |

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than cell-line-derived xenografts. nih.gov BET-PROTACs have also been evaluated in these advanced models and have shown significant promise.

In a PDX model of osteosarcoma, BETd-260 was found to profoundly inhibit tumor growth. researchgate.netnih.gov This demonstrates that the potent activity of BET-PROTACs observed in cell lines and cell-line-derived xenografts extends to models that more closely recapitulate the complexity and heterogeneity of human tumors. The success in PDX models provides strong preclinical evidence for the potential clinical utility of BET-PROTACs in treating various cancers. urotoday.com

Comparative Studies with BET Inhibitors in Animal Models

Proteolysis-targeting chimeras (PROTACs) that incorporate a BET-binding moiety have demonstrated significantly improved efficacy in various cancer models when compared directly to their small molecule inhibitor counterparts. These studies highlight a key advantage of the degradation-based mechanism of PROTACs over the occupancy-based mechanism of traditional inhibitors. While BET inhibitors can effectively displace BET proteins from chromatin, their effect is often cytostatic, leading to the inhibition of tumor growth. In contrast, BET-degrading PROTACs eliminate the target proteins entirely, a mechanism that has been shown to induce apoptosis and lead to profound tumor regression in animal models. pnas.org

In preclinical models of castration-resistant prostate cancer (CRPC), the BET-degrading PROTAC ARV-771 was compared with the BET inhibitor OTX015. In a 22Rv1 xenograft mouse model, which is resistant to the anti-androgen drug enzalutamide, ARV-771 treatment resulted in tumor regression. pnas.orgnih.gov This was a superior outcome compared to treatment with OTX015, which only achieved an 80% tumor growth inhibition (TGI), meaning the tumors continued to grow, albeit at a slower rate. pnas.org The superiority of the PROTAC approach was attributed to its ability to induce apoptosis in CRPC cells, whereas the inhibitor was primarily cytostatic. pnas.orgresearchgate.net

Similar superior efficacy has been observed in hematological malignancy models. In a mouse model of secondary acute myeloid leukemia (sAML), the BET-PROTAC ARV-771 was found to be more potent than the BET inhibitor OTX015. nih.gov The study demonstrated that ARV-771 treatment led to a greater reduction in the sAML burden and improved the survival of mice engrafted with sAML cells compared to OTX015. nih.gov This enhanced in vivo activity is consistent with in vitro findings where BET-PROTACs like ARV-825 (which uses OTX015 as its BET-binding moiety) induced significantly more apoptosis in sAML cells than OTX015 alone. nih.gov

The advantages of BET degradation extend to solid tumors like osteosarcoma. A study utilizing the PROTAC BETd-260 showed profound anti-tumor activity in both cell-derived and patient-derived osteosarcoma xenografts in mice. researchgate.net This activity was in striking contrast to the modest efficacy of the well-known BET inhibitor JQ1 in similar models. Treatment with BETd-260 led to rapid and noticeable tumor shrinkage, underscoring that the complete removal of BET proteins provides a much stronger therapeutic effect than simply inhibiting their binding function. researchgate.net

Table 1: Comparative Efficacy of BET PROTACs vs. BET Inhibitors in Animal Models

| PROTAC | Compared BET Inhibitor | Disease Model | Animal Model | Key Efficacy Finding | Reference |

|---|---|---|---|---|---|

| ARV-771 | OTX015 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft (Mouse) | ARV-771 induced tumor regression, whereas OTX015 resulted in 80% tumor growth inhibition (TGI), representing progressive disease. | pnas.org |

| ARV-771 | OTX015 | Secondary Acute Myeloid Leukemia (sAML) | HEL92.1.7 Engrafted (Mouse) | ARV-771 was more potent in reducing the sAML burden and improving survival compared to OTX015. | nih.gov |

| BETd-260 | JQ1 | Osteosarcoma | MNNG/HOS Xenograft & PDX (Mouse) | BETd-260 profoundly inhibited tumor growth and caused tumor shrinkage, showing strikingly superior efficacy compared to the modest effects of JQ1. | researchgate.net |

Efficacy in Other Preclinical Disease Models (e.g., inflammatory or neurological models, if applicable)

The therapeutic potential of inducing BET protein degradation is not limited to oncology. Preclinical studies have begun to explore the efficacy of BET PROTACs in models of inflammatory and neurological diseases, where BET proteins are known to play significant pathological roles.

In the context of neuroinflammation, a BET PROTAC has shown promise in a preclinical model of multiple sclerosis. The PROTAC molecule dBET1 was evaluated in mice with experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. dntb.gov.ua The study found that treatment with dBET1 alleviated the pathogenesis of the disease, suggesting that degrading BET proteins could be a viable therapeutic strategy for neuroinflammatory conditions. dntb.gov.ua

Furthermore, the role of BRD4 in chronic obstructive pulmonary disease (COPD) has positioned it as a therapeutic target for inflammatory lung diseases. nih.gov Recognizing this, research has focused on developing BET PROTACs suitable for topical administration to the lungs. The development of the first examples of inhaled BET PROTACs, designed for local and restricted protein degradation within the lung, represents a significant step toward exploring their efficacy in preclinical respiratory disease models. rsc.org This approach aims to maximize therapeutic impact at the site of inflammation while minimizing potential systemic exposure.

While the application of PROTACs for neurodegenerative diseases like Parkinson's or Alzheimer's is an active area of research, it faces significant challenges, primarily related to the difficulty of designing potent degraders that can effectively penetrate the blood-brain barrier (BBB). nih.gov

Table 2: Efficacy of BET PROTACs in Other Preclinical Disease Models

| PROTAC | Disease Area | Animal Model | Key Efficacy Finding | Reference |

|---|---|---|---|---|

| dBET1 | Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (for Multiple Sclerosis) | Alleviated the pathogenesis of the disease in mice. | dntb.gov.ua |

| Inhaled BET PROTACs | Inflammatory Lung Disease | In vitro and in vivo characterization for inhaled delivery | Demonstrated feasibility of topical BET PROTACs for locally restricted protein degradation in the lung. | rsc.org |

Compound List

Mechanisms of Resistance to Protacs Targeting Bet Proteins

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a PROTAC degrader from the outset. Several cellular factors can contribute to this phenomenon.